molecular formula C18H13ClN2O5 B3536860 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B3536860
M. Wt: 372.8 g/mol
InChI Key: AGHYCDUAXGIZPU-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Substitution Reactions: The phenyl rings are introduced through substitution reactions, where the chlorine and nitro groups are added to the phenyl ring.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chloro-4-nitrophenyl)furan-2-carboxamide: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)furan-2-carboxamide: Lacks the chloro-nitrophenyl group.

    5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the chloro-nitrophenyl and methoxyphenyl groups in 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide imparts unique chemical properties, such as specific reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-5-2-11(3-6-13)20-18(22)17-9-8-16(26-17)14-7-4-12(21(23)24)10-15(14)19/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYCDUAXGIZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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